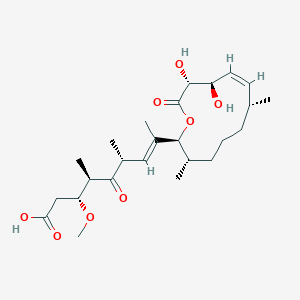
(3R,4R,6R,E)-8-((2S,3S,7R,10R,11R,E)-10,11-Dihydroxy-3,7-dimethyl-12-oxooxacyclododec-8-en-2-yl)-3-methoxy-4,6-dimethyl-5-oxonon-7-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3R,4R,6R,E)-8-((2S,3S,7R,10R,11R,E)-10,11-Dihydroxy-3,7-dimethyl-12-oxooxacyclododec-8-en-2-yl)-3-methoxy-4,6-dimethyl-5-oxonon-7-enoic acid is a complex organic molecule with a unique structure. It features multiple chiral centers and a combination of functional groups, including hydroxyl, methoxy, and oxo groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,6R,E)-8-((2S,3S,7R,10R,11R,E)-10,11-Dihydroxy-3,7-dimethyl-12-oxooxacyclododec-8-en-2-yl)-3-methoxy-4,6-dimethyl-5-oxonon-7-enoic acid involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. Common synthetic routes include:
Aldol Condensation: This step involves the formation of carbon-carbon bonds between aldehydes and ketones, often using bases like sodium hydroxide or lithium diisopropylamide.
Hydroxylation: Introduction of hydroxyl groups using reagents such as osmium tetroxide or hydrogen peroxide.
Methoxylation: Addition of methoxy groups using methyl iodide in the presence of a base like potassium carbonate.
Cyclization: Formation of the oxacyclododecane ring through intramolecular reactions, often catalyzed by acids or bases.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include:
Purity: Ensuring high purity through recrystallization or chromatography.
Yield: Maximizing yield by optimizing reaction conditions and using catalysts.
Safety: Handling hazardous reagents and intermediates with appropriate safety measures.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4R,6R,E)-8-((2S,3S,7R,10R,11R,E)-10,11-Dihydroxy-3,7-dimethyl-12-oxooxacyclododec-8-en-2-yl)-3-methoxy-4,6-dimethyl-5-oxonon-7-enoic acid: undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of ketones to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of functional groups with others, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
(3R,4R,6R,E)-8-((2S,3S,7R,10R,11R,E)-10,11-Dihydroxy-3,7-dimethyl-12-oxooxacyclododec-8-en-2-yl)-3-methoxy-4,6-dimethyl-5-oxonon-7-enoic acid: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (3R,4R,6R,E)-8-((2S,3S,7R,10R,11R,E)-10,11-Dihydroxy-3,7-dimethyl-12-oxooxacyclododec-8-en-2-yl)-3-methoxy-4,6-dimethyl-5-oxonon-7-enoic acid exerts its effects involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of enzymes involved in critical biological processes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Gene Expression: Influencing the expression of genes related to its biological activity.
Comparaison Avec Des Composés Similaires
(3R,4R,6R,E)-8-((2S,3S,7R,10R,11R,E)-10,11-Dihydroxy-3,7-dimethyl-12-oxooxacyclododec-8-en-2-yl)-3-methoxy-4,6-dimethyl-5-oxonon-7-enoic acid: can be compared with other similar compounds, such as:
This compound: Similar in structure but with different functional groups or stereochemistry.
This compound: Differing in the position or type of functional groups.
These comparisons highlight the uniqueness of This compound
Propriétés
Formule moléculaire |
C25H40O8 |
|---|---|
Poids moléculaire |
468.6 g/mol |
Nom IUPAC |
(E,3R,4R,6R)-8-[(2S,3S,7R,8Z,10R,11R)-10,11-dihydroxy-3,7-dimethyl-12-oxo-1-oxacyclododec-8-en-2-yl]-3-methoxy-4,6-dimethyl-5-oxonon-7-enoic acid |
InChI |
InChI=1S/C25H40O8/c1-14-8-7-9-15(2)24(33-25(31)23(30)19(26)11-10-14)17(4)12-16(3)22(29)18(5)20(32-6)13-21(27)28/h10-12,14-16,18-20,23-24,26,30H,7-9,13H2,1-6H3,(H,27,28)/b11-10-,17-12+/t14-,15+,16-,18-,19-,20-,23-,24+/m1/s1 |
Clé InChI |
WCKOGWVWLFJJJX-XLTTZSANSA-N |
SMILES isomérique |
C[C@@H]/1CCC[C@@H]([C@H](OC(=O)[C@@H]([C@@H](/C=C1)O)O)/C(=C/[C@@H](C)C(=O)[C@H](C)[C@@H](CC(=O)O)OC)/C)C |
SMILES canonique |
CC1CCCC(C(OC(=O)C(C(C=C1)O)O)C(=CC(C)C(=O)C(C)C(CC(=O)O)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


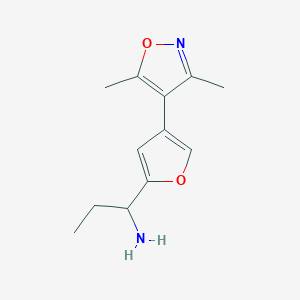

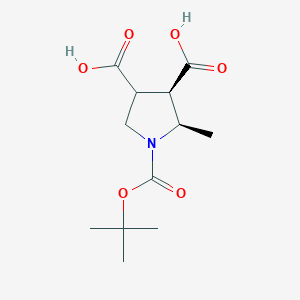
![3-Isopropyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12855336.png)

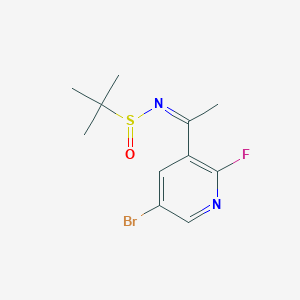
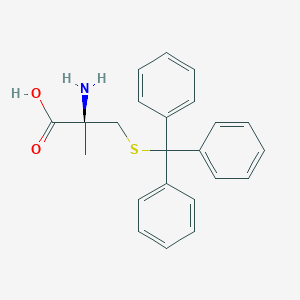
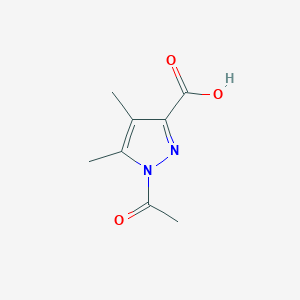
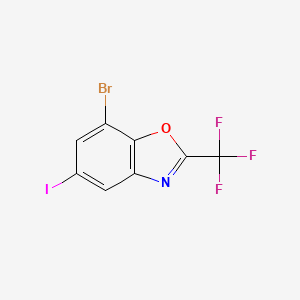
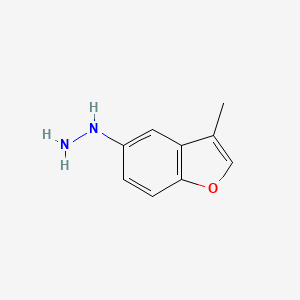
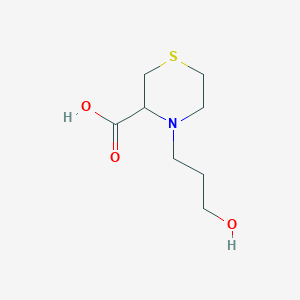
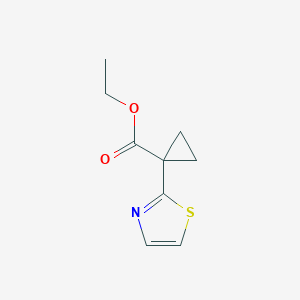

![1-[3-(3-Quinolinyl)phenyl]ethanone](/img/structure/B12855397.png)
